[6-(4-Fluorophenyl)pyridazin-3-yl](oxolan-2-ylmethyl)amine
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Overview
Description
6-(4-Fluorophenyl)pyridazin-3-ylamine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with a 4-fluorophenyl group and an oxolan-2-ylmethylamine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)pyridazin-3-ylamine typically involves multi-step organic reactions. One common method includes the initial formation of the pyridazine ring, followed by the introduction of the 4-fluorophenyl group and the oxolan-2-ylmethylamine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)pyridazin-3-ylamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
6-(4-Fluorophenyl)pyridazin-3-ylamine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)pyridazin-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Imidazole-containing compounds: Known for their broad range of biological activities.
4-Hydroxy-2-quinolones: Noted for their pharmaceutical and biological activities.
Uniqueness
What sets 6-(4-Fluorophenyl)pyridazin-3-ylamine apart is its unique combination of a pyridazine ring with a 4-fluorophenyl group and an oxolan-2-ylmethylamine moiety
Properties
Molecular Formula |
C15H16FN3O |
---|---|
Molecular Weight |
273.30 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)pyridazin-3-amine |
InChI |
InChI=1S/C15H16FN3O/c16-12-5-3-11(4-6-12)14-7-8-15(19-18-14)17-10-13-2-1-9-20-13/h3-8,13H,1-2,9-10H2,(H,17,19) |
InChI Key |
KAPSIAJCVNIOMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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